2-chloro-N-(2,5-dimethylpyrazol-3-yl)benzamide
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Overview
Description
2-chloro-N-(2,5-dimethylpyrazol-3-yl)benzamide is an organic compound with a molecular formula of C12H12ClN3O. This compound is characterized by the presence of a benzamide group substituted with a chlorine atom and a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,5-dimethylpyrazol-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 2,5-dimethylpyrazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 2-chlorobenzoyl chloride is added dropwise to a solution of 2,5-dimethylpyrazole and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This involves:
Optimization of Reaction Conditions: Using automated reactors to control temperature, pressure, and reaction time precisely.
Efficient Purification Techniques: Employing large-scale chromatography or crystallization methods to purify the product.
Waste Management: Implementing methods to minimize and manage waste generated during the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,5-dimethylpyrazol-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(2,5-dimethylpyrazol-3-yl)benzamide is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying enzyme inhibition and protein-ligand interactions.
Medicine: Investigating potential therapeutic effects and drug development.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,5-dimethylpyrazol-3-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,3-dimethylphenyl)benzamide
- 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide
Uniqueness
2-chloro-N-(2,5-dimethylpyrazol-3-yl)benzamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-N-(2,5-dimethylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-7-11(16(2)15-8)14-12(17)9-5-3-4-6-10(9)13/h3-7H,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFATBUWZUYFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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